molecular formula C17H11N3O2S2 B2879930 N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034607-15-1

N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2879930
CAS RN: 2034607-15-1
M. Wt: 353.41
InChI Key: VGHMLBDFWCGWMG-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound; it’s aromatic and consists of a benzene ring fused to a thiazole ring . Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as NMR, FT-IR spectroscopies, mass spectrometry, and single X-ray crystallography .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, they can react with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors to form organo-carboxamide ruthenium(ii) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the functional groups attached to the benzothiazole moiety. For example, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives similar to N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has shown promising antimicrobial properties. For instance, a study synthesizing N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers revealed potent antimicrobial activity against both bacterial and fungal strains, with some molecules outperforming reference drugs in inhibiting pathogen growth (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Their high inhibition efficiency suggests a valuable application in protecting industrial materials from corrosion, highlighting the potential for these compounds to be adsorbed onto surfaces to prevent metal degradation (Hu et al., 2016).

Antifungal Agents

The synthesis of benzamides and their derivatives has been directed towards developing potential antifungal agents. Specific compounds prepared from salicylamide derivatives showed promising antifungal activity, suggesting their application in addressing fungal infections (Narayana et al., 2004).

Supramolecular Gelators

A new series of N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, with findings indicating their potential as supramolecular gelators. These compounds can form stable gels in specific solvents, which could have applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Electrochemical Synthesis

The electrochemical C–H thiolation process to synthesize benzothiazoles and thiazolopyridines from thioamides has been reported. This method offers a metal- and reagent-free approach to access a variety of these compounds, which are prevalent in pharmaceuticals and organic materials, demonstrating an environmentally friendly synthesis technique (Qian et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their structure and the biological or chemical system in which they are acting. For example, some benzothiazole derivatives have been found to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities and potential applications in fields such as medicinal chemistry and materials science . Future research may focus on synthesizing new benzothiazole derivatives, studying their properties, and exploring their potential applications.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-15(20-16-19-13-3-1-2-4-14(13)24-16)11-5-7-12(8-6-11)22-17-18-9-10-23-17/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMLBDFWCGWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

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